![molecular formula C15H11F2N3OS B2636319 N-(3,4-difluorophenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1219844-62-8](/img/structure/B2636319.png)
N-(3,4-difluorophenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Description
N-(3,4-difluorophenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, also known as DFP-10825, is a small molecule drug candidate that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of a protein called checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response pathway. CHK1 inhibition has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
Scientific Research Applications
- F5882-5884 has demonstrated promising anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including F5882-5884, were synthesized and evaluated . These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs. Specifically, F5882-5884 exhibited an IC50 value of 45.81 μM, surpassing the activities of existing anti-fibrotic agents.
- Although not explicitly studied for F5882-5884, pyrimidine derivatives (to which F5882-5884 belongs) are known for their antitumor properties . Further investigations could explore F5882-5884’s efficacy against specific cancer cell lines, potentially revealing its antitumor activity.
- Fluorescent biosensors play a crucial role in biological studies. Ren and Ai reviewed redox probes based on fluorescent proteins, which have revolutionized biology . While F5882-5884 itself is not a fluorescent probe, understanding its redox properties could contribute to the development of novel biosensors.
- Additionally, genetically encoded pH probes (also based on fluorescent proteins) were summarized by Benčina . Investigating F5882-5884’s impact on intracellular pH could provide valuable insights.
- Benčina and colleagues reported a high-throughput method for single-cell analysis of HIV protease activity using ratiometric flow cytometry . Although not directly related to F5882-5884, this technique highlights the importance of innovative approaches in drug discovery and diagnostics.
- CBR-5884, a selective inhibitor targeting phosphoglycerate dehydrogenase (PHGDH), impedes de novo serine synthesis within cancer cells . While not identical to F5882-5884, this mechanism underscores the significance of serine metabolism in cancer biology.
- Although not directly linked to F5882-5884, the advent of the CPA technique has revolutionized particle accelerations and laser-driven sources . Understanding such cutting-edge technologies can inform future drug development strategies.
Anti-Fibrosis Activity
Antitumor Potential
Redox Probes and Fluorescent Biosensors
Single-Cell Analysis of HIV Protease Activity
Serine Synthesis Inhibition
Chirped-Pulse Amplification (CPA) Technique
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3OS/c1-20-13(8-12(19-20)14-3-2-6-22-14)15(21)18-9-4-5-10(16)11(17)7-9/h2-8H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHATZGFCMHKJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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